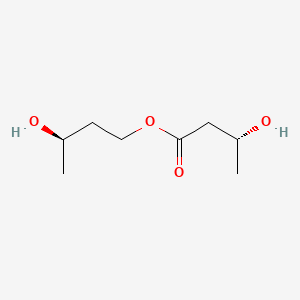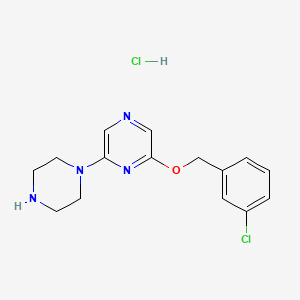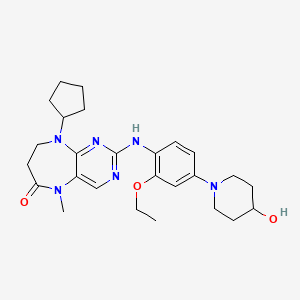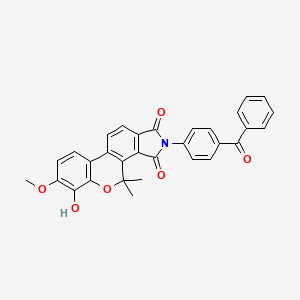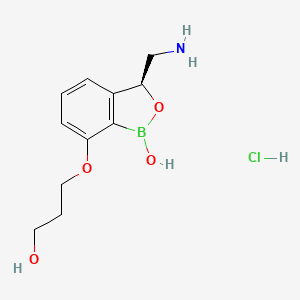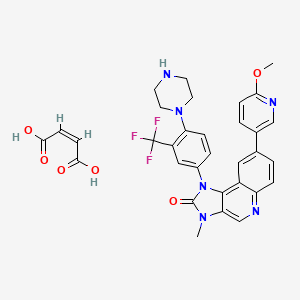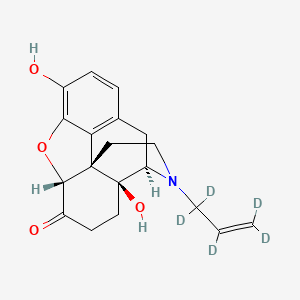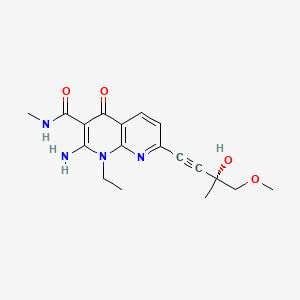
SAR131675
Descripción general
Descripción
SAR131675 es un inhibidor potente y selectivo del receptor 3 del factor de crecimiento endotelial vascular (VEGFR3). Este compuesto ha generado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en la oncología y la investigación antiangiogénica. VEGFR3 desempeña un papel crucial en la linfangiogénesis, la formación de vasos linfáticos, lo que convierte a this compound en una herramienta valiosa para estudiar y potencialmente tratar enfermedades que implican un crecimiento anormal de los vasos linfáticos .
Aplicaciones Científicas De Investigación
SAR131675 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo en el estudio de mecanismos de reacción.
Biología: Investiga el papel de VEGFR3 en la linfangiogénesis y sus implicaciones en diversas enfermedades.
Medicina: Explora posibles aplicaciones terapéuticas en el tratamiento del cáncer, particularmente en la inhibición del crecimiento tumoral y la metástasis al dirigirse a los vasos linfáticos.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a VEGFR3
Mecanismo De Acción
SAR131675 ejerce sus efectos inhibiendo selectivamente VEGFR3, una tirosina quinasa receptora involucrada en las vías de señalización que regulan la linfangiogénesis. Al unirse a VEGFR3, this compound evita la activación de las vías de señalización aguas abajo, inhibiendo así la proliferación y la migración de las células endoteliales linfáticas. Este mecanismo es crucial para reducir el crecimiento tumoral y la metástasis en el cáncer .
Análisis Bioquímico
Biochemical Properties
SAR131675 plays a crucial role in biochemical reactions by inhibiting the activity of VEGFR-3, a tyrosine kinase receptor. This inhibition is achieved through the binding of this compound to the ATP-binding site of VEGFR-3, thereby preventing its autophosphorylation and subsequent activation. This compound has been shown to selectively inhibit VEGFR-3 with an IC50 value of approximately 23 nM, while exhibiting moderate activity against VEGFR-2 . The compound does not exhibit significant antiproliferative activity on a panel of 30 tumor and primary cells, indicating its high specificity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of primary human lymphatic endothelial cells induced by VEGFR-3 ligands, VEGFC and VEGFD, with an IC50 of about 20 nM . Additionally, this compound reduces tumor-associated macrophage infiltration and aggregation in tumors, thereby modulating the immune response within the tumor microenvironment . The compound also influences cell signaling pathways, particularly those involved in angiogenesis and lymphangiogenesis, leading to reduced tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of VEGFR-3 tyrosine kinase activity. By binding to the ATP-binding site of VEGFR-3, this compound prevents the receptor’s autophosphorylation and activation. This inhibition disrupts downstream signaling pathways, including the ERK1/2 and AKT pathways, which are critical for cell proliferation, survival, and migration . The selective inhibition of VEGFR-3 by this compound also reduces the phosphorylation of its downstream effectors, thereby impeding angiogenesis and lymphangiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting VEGFR-3 over extended periods. In in vivo studies, this compound significantly reduced lymph node invasion and lung metastasis in treated mice . The long-term effects of this compound on cellular function include the sustained inhibition of lymphangiogenesis and tumor growth, as well as the modulation of the immune response within the tumor microenvironment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, this compound was well tolerated and exhibited potent antitumoral effects at various dosages. For instance, at a dosage of 100 mg/kg, this compound significantly reduced the osteopontin content in lymph nodes and decreased the number of macroscopic lung metastases .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with VEGFR-3. The compound inhibits the phosphorylation of VEGFR-3 and its downstream effectors, thereby disrupting the signaling pathways involved in angiogenesis and lymphangiogenesis . The metabolic pathways of this compound also involve its interaction with other enzymes and cofactors that regulate cell proliferation and survival .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with VEGFR-3. The compound’s selective inhibition of VEGFR-3 allows for its targeted distribution to areas with high VEGFR-3 expression, such as tumor tissues . This compound’s localization and accumulation within these tissues contribute to its therapeutic efficacy in inhibiting tumor growth and metastasis .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to VEGFR-3 on the cell membrane. This interaction facilitates the inhibition of VEGFR-3 autophosphorylation and activation, thereby disrupting downstream signaling pathways . The compound’s activity and function are influenced by its localization to specific cellular compartments, which is critical for its therapeutic effects in inhibiting angiogenesis and lymphangiogenesis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de SAR131675 implica múltiples pasos, que normalmente comienzan con la preparación de intermediarios clave. Una ruta sintética común incluye la formación de una estructura central a través de una serie de reacciones de condensación y ciclización. Las condiciones específicas de reacción, como la temperatura, el solvente y los catalizadores, se optimizan para lograr un alto rendimiento y pureza. Por ejemplo, el uso de reacciones de acoplamiento catalizadas por paladio se emplea a menudo para formar enlaces carbono-carbono en la estructura central .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. Esto implica el uso de reactores industriales y sistemas de flujo continuo para garantizar una calidad y escalabilidad consistentes. El proceso se optimiza para la rentabilidad y la sostenibilidad ambiental, incorporando a menudo principios de química verde para minimizar los residuos y el consumo de energía .
Análisis De Reacciones Químicas
Tipos de Reacciones
SAR131675 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales del compuesto, lo que podría alterar su actividad biológica.
Reducción: Se utiliza para convertir grupos funcionales específicos en formas más reactivas.
Sustitución: Suele implicar la sustitución de átomos de hidrógeno por otros grupos funcionales para mejorar las propiedades del compuesto.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación de this compound puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Comparación Con Compuestos Similares
Compuestos Similares
Axitinib: Otro inhibidor de VEGFR con una actividad más amplia contra VEGFR1, VEGFR2 y VEGFR3.
Cabozantinib: Inhibe múltiples tirosina quinasas, incluidas VEGFR2 y MET.
Nintedanib: Se dirige a VEGFR1, VEGFR2 y VEGFR3, así como a otros receptores como FGFR y PDGFR.
Singularidad de SAR131675
This compound es único debido a su alta selectividad para VEGFR3, con una actividad mínima contra VEGFR1 y VEGFR2. Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial como agente terapéutico que se dirige específicamente a la linfangiogénesis .
Propiedades
IUPAC Name |
2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPOBVAYMTUOX-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



